1-(Tert-Butoxycarbonyl)-6-Phenylpiperidin-2-carbonsäure

Übersicht

Beschreibung

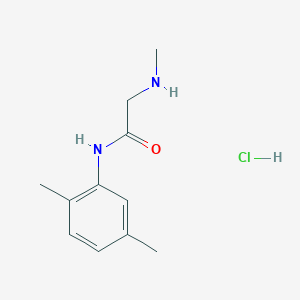

The compound “1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid” is a type of organic compound. The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of this compound involves a tert-butoxycarbonyl group, which is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .

Chemical Reactions Analysis

The Boc group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Die tert-Butoxycarbonyl-(Boc)-Gruppe wird in der Peptidsynthese häufig als Schutzgruppe für Aminosäuren verwendet. Sie wird besonders wegen ihrer Stabilität unter basischen Bedingungen und ihrer Trägheit gegenüber verschiedenen Nucleophilen bevorzugt . Im Zusammenhang mit 1-(Tert-Butoxycarbonyl)-6-Phenylpiperidin-2-carbonsäure sorgt die Boc-Gruppe dafür, dass die Aminogruppe während der Peptidbindungsbildung nicht reaktiv ist, was eine selektive Synthese von Peptiden ermöglicht.

Wirkmechanismus

Target of Action

The primary target of the compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid, also known as a tert-butyloxycarbonyl (Boc) group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a carbamate protecting group .

Biochemical Pathways

The compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid affects the biochemical pathways involving amines. By acting as a protecting group, it prevents the amines from participating in reactions until the protecting group is removed .

Pharmacokinetics

The pharmacokinetic properties of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid are largely dependent on the conditions under which it is used. As a protecting group, its bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by the specific context of the synthesis .

Result of Action

The result of the action of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is the protection of amines during synthesis. This allows for transformations of other functional groups without interference from the amines .

Action Environment

The action of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is influenced by environmental factors such as the presence of a base and the specific conditions of the synthesis . For example, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Safety and Hazards

Zukünftige Richtungen

The future directions of this compound involve expanding the applicability of amino acid ionic liquids (AAILs). This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Eigenschaften

IUPAC Name |

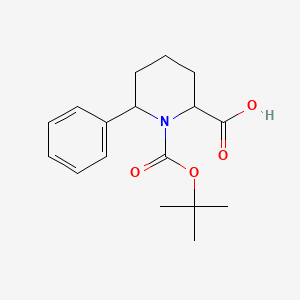

1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJFWVCMROGUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)

![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)